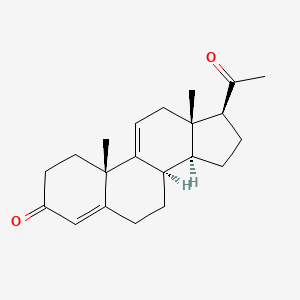

Progesterone EP Impurity K

Description

Overview of Pharmaceutical Impurities and Their Significance in Drug Quality Research

The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a pharmaceutical product. cymitquimica.comcontractpharma.com Consequently, the identification, quantification, and control of these substances are critical aspects of drug development and manufacturing. pharmainfo.in Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines to manage and limit the presence of impurities in new drug substances. gmpinsiders.comjpionline.org

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comcontractpharma.comich.org

Organic Impurities: These can originate from various sources, including starting materials, by-products of the synthesis process, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.orgich.org They can be structurally similar to the API and may have similar chemical properties, making their separation and identification challenging. gmpinsiders.comarastirmax.com

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts. gmpinsiders.comich.org

Residual Solvents: These are volatile organic compounds used during the synthesis and purification of the API that are not completely removed during the manufacturing process. contractpharma.com

The origin of impurities is diverse. They can be introduced through raw materials, generated as by-products during synthesis, or formed through degradation of the API over time. adventchembio.comijcrt.org

The academic community and pharmaceutical industry place a strong emphasis on the development of robust analytical methods for impurity profiling. pharmainfo.inijrti.org This involves the detection, identification, and quantification of impurities. ijprajournal.com Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are routinely employed for this purpose. gmpinsiders.comijprajournal.com The goal is to establish a comprehensive impurity profile for a drug substance, which is essential for ensuring batch-to-batch consistency and for meeting regulatory requirements. pharmainfo.inijprajournal.com The process of acquiring and evaluating data to establish the biological safety of an individual impurity is known as qualification. ich.org

Contextualization of Progesterone (B1679170) EP Impurity K within European Pharmacopoeia Standards

The European Pharmacopoeia (Ph. Eur.) provides a legal and scientific basis for quality control during the development, production, and marketing of medicines. edqm.eu It contains specific monographs for APIs that detail the tests and acceptance criteria for their quality, including limits for related substances.

Progesterone EP Impurity K is identified as Pregna-4,9(11)-diene-3,20-dione (B1250780). synzeal.compharmaffiliates.comsimsonpharma.com It is listed as a specified impurity in the European Pharmacopoeia for Progesterone. researchgate.net

| Property | Value |

| Chemical Name | Pregna-4,9(11)-diene-3,20-dione synzeal.compharmaffiliates.com |

| Synonyms | (8S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,10,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one cymitquimica.com |

| CAS Number | 17652-16-3 pharmaffiliates.comcymitquimica.com |

| Molecular Formula | C₂₁H₂₈O₂ cymitquimica.comnih.gov |

| Molecular Weight | 312.45 g/mol simsonpharma.comcymitquimica.com |

| Appearance | Off-White Solid cymitquimica.com |

The control of impurities in pharmaceuticals is governed by a set of comprehensive guidelines developed by international bodies like the ICH and enforced by national and regional regulatory authorities such as the European Medicines Agency (EMA). The ICH Q3A(R2) guideline, for instance, specifically addresses impurities in new drug substances and provides thresholds for reporting, identification, and qualification of impurities. ich.orgeuropa.eugmp-compliance.org

For steroid pharmaceuticals, the European Pharmacopoeia provides detailed monographs that include specific tests for related substances. edqm.eu These monographs often list specified impurities, such as this compound for Progesterone, and provide analytical procedures for their detection and quantification. sigmaaldrich.comedqm.eutusnovics.pl The general monograph 2034 on "Substances for pharmaceutical use" in the Ph. Eur. outlines the general requirements for controlling organic and inorganic impurities, making the principles of ICH Q3A legally binding. edqm.eu

This compound serves as a prime example of a "specified impurity" within the European Pharmacopoeia. edqm.eu This means it is an impurity that is individually listed and limited with a specific acceptance criterion in the monograph for Progesterone. edqm.eu The presence of such a specified impurity necessitates the availability of a reference standard for its identification and control. sigmaaldrich.com The development and validation of analytical methods to separate and quantify this compound from the main API and other potential impurities are crucial for demonstrating the quality of Progesterone. japsonline.com

Research Imperatives for Impurity Profiling in Steroid Active Pharmaceutical Ingredients

The complex structures of steroid APIs often lead to the formation of numerous structurally similar impurities during their synthesis and storage. slideshare.net This presents a significant analytical challenge, making impurity profiling a critical research area for these compounds. ijrti.org

Key research imperatives include:

Development of highly selective and sensitive analytical methods: Techniques like HPLC and UPLC, often coupled with mass spectrometry, are essential for the separation and identification of closely related steroid impurities. japsonline.comslideshare.netnih.gov

Synthesis and characterization of impurity reference standards: The availability of pure reference standards for identified impurities is crucial for their accurate quantification and for method validation. lgcstandards.com

Understanding degradation pathways: Studying the degradation of steroid APIs under various stress conditions (e.g., heat, light, humidity, acid, base) helps in identifying potential degradation products and in developing stable formulations. pmda.go.jp

Structural elucidation of unknown impurities: When new, unidentified impurities are detected, advanced spectroscopic techniques like NMR and high-resolution mass spectrometry (HRMS) are employed to determine their chemical structures. ijprajournal.comamericanpharmaceuticalreview.com

The continuous effort in these research areas ensures the ongoing quality and safety of steroid pharmaceuticals by enabling the thorough control of their impurity profiles.

Scientific Challenges in Comprehensive Impurity Identification and Quantification

The accurate identification and quantification of this compound present several scientific hurdles, largely stemming from its structural similarity to the parent progesterone molecule and other related impurities.

A primary challenge is the chromatographic separation of these closely related steroids. rsc.org Impurity K and other process-related impurities often have similar polarities and molecular weights to progesterone, leading to co-elution in standard reversed-phase high-performance liquid chromatography (HPLC) systems. researchgate.net This makes it difficult to achieve baseline separation, which is essential for accurate quantification.

Furthermore, the low concentration at which these impurities are typically present poses a significant challenge for detection and quantification. rsc.org Analytical methods must be sensitive enough to reliably measure impurities that may be present at levels below 0.1%. rsc.org Achieving a low limit of detection (LOD) and limit of quantification (LOQ) requires highly sensitive instrumentation and optimized analytical conditions. researchgate.net

The lack of commercially available, certified reference standards for every potential impurity can also complicate the process. nih.gov Accurate quantification relies on comparing the analytical response of the impurity in a sample to that of a known quantity of a reference standard. When a specific standard is unavailable, chemists must resort to methods of relative quantification, which can introduce a higher degree of uncertainty.

Finally, the inherent chemical properties of steroids can lead to issues during analysis. For instance, the cross-reactivity of structurally similar steroid metabolites can interfere with certain detection methods, particularly immunoassays, though this is less of a concern for chromatographic techniques coupled with mass spectrometry. nih.gov

Methodological Advancements in Impurity Research

To overcome the challenges associated with steroid impurity analysis, significant advancements in analytical methodologies have been made. The hyphenation of chromatographic and spectrometric techniques has become the gold standard for impurity profiling. biomedres.us

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques form the backbone of impurity analysis. UHPLC, with its use of smaller particle size columns (sub-2 µm), offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. This allows for better separation of structurally similar impurities like this compound from the main API peak. mdpi.com

Mass Spectrometry (MS) Detection: The coupling of HPLC or UHPLC with mass spectrometry (LC-MS) provides a powerful tool for both identification and quantification. daicelpharmastandards.com

Tandem Mass Spectrometry (MS/MS): LC-MS/MS methods, such as those using a triple quadrupole mass spectrometer, offer exceptional specificity and sensitivity. medrxiv.orgacs.org By monitoring specific precursor-to-product ion transitions, analysts can selectively quantify target impurities even in complex matrices and at very low concentrations. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements. mdpi.com This allows for the confident identification of unknown impurities by determining their elemental composition. Advanced fragmentation techniques, such as Electron-Activated Dissociation (EAD), can provide detailed structural information, helping to distinguish between isomers that may produce identical fragments with conventional methods. sciex.com

The evolution of these analytical technologies provides the necessary tools to meet the stringent regulatory requirements for pharmaceutical impurity profiling, ensuring the quality and safety of medicines.

Data on Progesterone Impurities

The following table provides an overview of this compound and other related impurities, highlighting their chemical identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Progesterone | 57-83-0 | C21H30O2 | 314.46 |

| Progesterone EP Impurity A | 24377-08-0 | C21H28O2 | 312.45 |

| Progesterone EP Impurity B | 145-14-2 | C21H32O2 | 316.48 |

| Progesterone EP Impurity C | 145-15-3 | C21H32O2 | 316.48 |

| This compound | 17652-16-3 | C21H28O2 | 312.45 |

| Progesterone EP Impurity M | 2000-66-0 | C21H30O2 | 314.46 |

Data sourced from multiple chemical and pharmaceutical suppliers. simsonpharma.comallmpus.com

Structure

3D Structure

Properties

Molecular Formula |

C21H28O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(8R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17-,18+,20+,21-/m1/s1 |

InChI Key |

LCXMRSLFWMMCAS-FJWRRNOESA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@@H]2CCC4=CC(=O)CC[C@@]43C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |

Origin of Product |

United States |

Mechanistic Pathways of Progesterone Ep Impurity K Formation

Elucidation of Synthetic Process-Related Formation Mechanisms

The formation of Progesterone (B1679170) EP Impurity K is intrinsically linked to the chemical transformations involved in the synthesis of progesterone. While multiple routes to progesterone exist, including the well-established Marker degradation of diosgenin, many involve reaction steps that can inadvertently lead to the generation of this specific impurity. researchgate.netwikipedia.org The core mechanism is believed to be an elimination reaction, specifically a dehydration, from a hydroxylated intermediate.

The synthesis of complex molecules like progesterone often yields a profile of related substances and byproducts. The nature of these byproducts is dictated by the starting materials, reagents, and conditions employed. Progesterone EP Impurity K is a characteristic byproduct that arises from a specific and well-understood type of chemical reaction common in steroid chemistry.

The genesis of the C9(11) double bond in Impurity K is most plausibly attributed to the dehydration of an 11-hydroxyprogesterone (B1198595) intermediate. Both epimers, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone, are key potential precursors. wikipedia.orgwikipedia.org

These hydroxylated intermediates can be introduced into the synthetic pathway in several ways:

Microbial Hydroxylation: In many modern steroid syntheses, microbial fermentation steps are used to introduce hydroxyl groups at specific, non-activated positions on the steroid core. For instance, 11α-hydroxyprogesterone is a well-known product of the microbial hydroxylation of progesterone and serves as a vital precursor in the synthesis of corticosteroids like cortisone. wikipedia.org If this intermediate is present in the reaction mixture for progesterone production, it can serve as a direct source for Impurity K.

Starting Material Impurities: Synthesis starting from plant-derived sterols, such as diosgenin, may involve precursors that contain or can be converted into intermediates with oxygenation at the C11 position. wikipedia.orgnbinno.com

Side Reactions: Unintended oxidation of the progesterone molecule at the C11 position during other synthetic steps could also generate the necessary 11-hydroxy intermediate.

The presence of a hydroxyl group at C11 makes the hydrogen atom at the adjacent C9 position acidic and susceptible to elimination, leading to the formation of a stable conjugated double bond system within the steroid's B and C rings.

The conversion of an 11-hydroxyprogesterone intermediate to Impurity K is primarily an acid-catalyzed dehydration reaction. Many standard steps in a multi-step organic synthesis, particularly in steroid chemistry, utilize acidic reagents or are performed under acidic conditions. These conditions are highly conducive to promoting the elimination of the C11 hydroxyl group.

Key catalysts and reagents that can facilitate this transformation include:

Mineral Acids: Strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used for reactions like ketal hydrolysis or ester saponification. Their presence, even in catalytic amounts, can readily protonate the C11 hydroxyl group, converting it into a good leaving group (water) and initiating the elimination process. The synthesis of related Δ⁹⁽¹¹⁾-steroids has been documented using sulfuric and acetic acid, confirming the viability of this pathway. chemicalbook.com

Lewis Acids: Lewis acids, sometimes used to catalyze specific transformations, can also coordinate with the C11 hydroxyl group and promote its elimination.

Organic Acids: Carboxylic acids like acetic acid or sulfonic acids such as p-toluenesulfonic acid (p-TsOH), often used as catalysts for esterification or acetal (B89532) formation, are also capable of catalyzing the dehydration reaction.

The table below summarizes the key molecular players in the formation of this compound.

Table 1: Key Intermediates and Reagents in the Formation of this compound

| Role | Compound/Reagent Class | Mechanism of Action |

|---|---|---|

| Key Intermediate | 11α/β-Hydroxyprogesterone | Possesses a hydroxyl group at the C11 position, which acts as a leaving group. |

| Product | This compound (Pregna-4,9(11)-diene-3,20-dione) | Result of the elimination reaction, containing a C9(11) double bond. |

| Catalyst/Reagent | Mineral Acids (e.g., H₂SO₄, HCl) | Protonate the C11-hydroxyl group, facilitating its removal as water. |

| Catalyst/Reagent | Organic Acids (e.g., Acetic Acid, p-TsOH) | Act as proton donors to catalyze the dehydration reaction. |

Influence of Reaction Conditions on Impurity K Generation

Beyond the specific reagents used, the physical conditions of the reaction play a critical role in controlling the formation of byproducts like Impurity K. Temperature, pressure, solvent, and reaction time are all key parameters that can be optimized to minimize its generation.

Temperature is a dominant factor in the formation of this compound. Elimination reactions, including dehydration, are thermodynamically favored at higher temperatures.

Temperature: Elevated temperatures provide the necessary activation energy for the C-O bond cleavage of the protonated hydroxyl group and subsequent elimination. Therefore, synthetic steps that are run at high heat, especially in the presence of an acid catalyst, will exhibit a significantly higher rate of Impurity K formation. Forced degradation studies on related steroids confirm that thermal stress is a known pathway for generating degradation products. nih.gov Controlling the temperature at the lowest effective level for the desired primary reaction is a key strategy for impurity control.

Pressure: The effect of pressure is generally considered less significant for this type of reaction compared to temperature. Unless the synthesis involves specific high-pressure steps, variations in pressure are unlikely to be a primary driver for the formation of Impurity K.

The choice of solvent and the duration of the reaction are crucial for minimizing unwanted side reactions.

Solvent Systems: The polarity and pH of the solvent system can influence the rate of impurity formation. Protic and acidic solvents (e.g., acetic acid, aqueous acid mixtures) can actively participate in the dehydration mechanism by stabilizing the transition state and acting as proton donors. chemicalbook.com The use of non-polar, aprotic solvents where possible during acid-sensitive steps can help suppress the formation of Impurity K.

Reaction Time: The longer the reaction mixture is subjected to conditions that favor dehydration (e.g., high temperature, acidic pH), the greater the accumulation of Impurity K will be. Optimizing the reaction time to ensure the completion of the desired transformation while minimizing the exposure of intermediates to harsh conditions is essential. Monitoring the reaction progress and quenching it promptly upon completion can significantly reduce the final concentration of this and other degradation byproducts.

The following table outlines the general effects of key reaction parameters on the generation of Impurity K.

Table 2: Influence of Reaction Parameters on the Generation of this compound

| Parameter | Condition | Effect on Impurity K Formation | Rationale |

|---|---|---|---|

| Temperature | Increase | Increases Rate | Provides activation energy for the endothermic elimination reaction. |

| Decrease | Decreases Rate | Limits the energy available to overcome the activation barrier. | |

| Reaction Time | Increase | Increases Amount | Longer exposure to degradative conditions leads to more byproduct. |

| Decrease | Decreases Amount | Minimizes time for the side reaction to occur. | |

| Solvent/pH | Low pH (Acidic) | Increases Rate | Acid catalyzes the dehydration of the 11-hydroxy intermediate. |

Degradation Kinetics and Pathways of Progesterone Leading to Impurity K

The formation of this compound is primarily a result of the degradation of the parent progesterone molecule. The kinetics of this degradation and the specific pathways involved are highly dependent on the nature of the stressor. While detailed kinetic data for the formation of Impurity K is not extensively published in publicly available literature, the principles of steroid chemistry suggest that its formation likely proceeds through dehydration or elimination reactions from a hydroxylated intermediate or through rearrangement mechanisms under specific stress conditions.

Investigations into Forced Degradation under Varied Stress Conditions

Forced degradation studies are essential for elucidating the degradation pathways and identifying potential impurities. These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage. This accelerated degradation helps in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods.

Under acidic conditions, progesterone can undergo various reactions. While progesterone itself is relatively stable to acid hydrolysis due to the absence of easily hydrolyzable functional groups, the formation of Impurity K under acidic stress suggests a more complex mechanism. One plausible pathway involves the acid-catalyzed dehydration of an 11-hydroxyprogesterone intermediate. If trace amounts of 11-hydroxyprogesterone are present as a process-related impurity or are formed through oxidation, the acidic environment can facilitate the elimination of the hydroxyl group at the C-11 position, leading to the formation of the Δ9(11) double bond characteristic of Impurity K.

Table 1: Hypothetical Acid-Catalyzed Degradation of Progesterone

| Stress Condition | Potential Intermediate | Proposed Mechanism | Resulting Impurity |

|---|

This table is based on established principles of steroid chemistry, as specific experimental data for this transformation is limited in public literature.

Progesterone is generally more susceptible to degradation under basic conditions. While specific studies detailing the formation of Impurity K under basic stress are scarce, it is known that base exposure can generate the most impurities and degradation products for related steroids like medroxyprogesterone (B1676146) acetate. The mechanism for the formation of a Δ9(11) double bond under basic conditions is less straightforward than under acidic conditions and may involve complex rearrangements or the elimination from a suitably functionalized precursor.

Oxidative conditions, typically simulated using hydrogen peroxide, can lead to the formation of various hydroxylated and epoxidized derivatives of progesterone. The formation of Impurity K under oxidative stress likely involves an initial oxidation of the progesterone molecule, potentially at the C-11 position, to form 11-hydroxyprogesterone. This intermediate can then undergo dehydration to yield Impurity K. The rate and extent of this transformation would depend on the strength of the oxidizing agent and the reaction conditions.

Table 2: Potential Oxidative Degradation Pathway

| Stressor | Intermediate | Subsequent Reaction | Final Product |

|---|

This table illustrates a probable pathway, as direct evidence from forced degradation studies on progesterone specifically identifying this route to Impurity K is not widely available.

Progesterone is known to be sensitive to light. Photodegradation studies are crucial to determine the impact of light exposure on the stability of the drug. While some studies have identified various photoproducts of progesterone, including those resulting from isomerization, enolization, oxidation, and hydration, the specific formation of Impurity K has not been consistently reported. scirp.orgresearchgate.net The energy from UV or visible light could potentially initiate radical reactions or electronic transitions that might lead to the formation of the Δ9(11) double bond, but the precise mechanism remains to be fully elucidated. One study on the photochemistry of pregna-1,4-dien-3,20-diones, which share a similar chromophore with progesterone, indicates that photolytic reactions can be complex and dependent on the substitution pattern of the steroid.

Thermal stress is a common factor in drug degradation. Studies have shown that progesterone can undergo thermal degradation. nih.gov However, specific data on the formation of Impurity K as a result of thermal stress is limited. The mechanism could involve the elimination of a functional group at a neighboring position to C-9 or C-11, which might be present as a low-level impurity from the manufacturing process. High temperatures could provide the necessary activation energy for such an elimination reaction. A study on the polymorphic stability of progesterone indicated no significant chemical degradation under thermal stress at 40°C, suggesting that more extreme temperatures might be required to induce the formation of Impurity K. researchgate.net

Proposed Degradation Mechanisms and Intermediate Identification

The transformation of progesterone into Impurity K involves specific chemical alterations to the steroid's core structure. While the precise, universally accepted mechanism is a subject of ongoing research, scientific evidence points towards pathways involving dehydration and isomerization reactions.

Elucidation of Specific Chemical Transformations (e.g., Dehydration, Isomerization)

The formation of the characteristic double bond at the C-9 and C-11 positions in Impurity K strongly suggests a dehydration reaction as a key mechanistic step. This transformation is hypothesized to proceed from a precursor molecule that possesses a hydroxyl group at the C-11 position, such as 11-hydroxyprogesterone. Under certain conditions, likely acidic or thermal stress, this hydroxyl group can be eliminated along with a hydrogen atom from the adjacent C-9 position, resulting in the formation of the C-9(11) double bond.

Isomerization may also play a role in the degradation pathway. Progesterone itself contains a double bond at the C-4 position. It is conceivable that under specific stress conditions, isomerization of other degradation intermediates could contribute to the final stable structure of Impurity K.

Forced degradation studies, which intentionally subject progesterone to harsh conditions like acid, base, oxidation, and light, are instrumental in probing these transformation pathways. While specific studies detailing the exclusive formation of Impurity K are not extensively published, the general principles of steroid chemistry support these proposed transformations.

Isolation and Characterization of Transient Degradation Intermediates

The identification of transient intermediates is a challenging yet critical aspect of elucidating any chemical reaction pathway. For the formation of this compound, the isolation and characterization of such intermediates would provide definitive proof of the proposed mechanisms. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are powerful tools for detecting and identifying trace amounts of these fleeting molecular species.

To date, comprehensive studies detailing the successful isolation and full characterization of transient intermediates in the specific degradation pathway leading to Impurity K from progesterone are not widely available in peer-reviewed literature. The inherent instability of these intermediates makes their isolation a complex analytical task. Future research employing advanced analytical techniques will be vital in capturing and characterizing these elusive compounds, thereby providing a more complete picture of the formation mechanism.

Impact of Storage Conditions on Impurity K Accumulation and Stability

The formation and accumulation of this compound are significantly influenced by the conditions under which the progesterone API and its formulated products are stored. Understanding these impacts is a regulatory requirement and is essential for establishing appropriate storage guidelines and ensuring product quality throughout its shelf life.

Long-Term and Accelerated Stability Study Design for Impurity K Assessment

To evaluate the stability of progesterone and the potential for Impurity K formation, pharmaceutical manufacturers conduct rigorous stability studies following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). These studies are typically categorized as long-term and accelerated stability testing.

Long-Term Stability Studies are conducted under the recommended storage conditions for the product, which are typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Samples are analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) to monitor the levels of progesterone and any degradation products, including Impurity K.

Accelerated Stability Studies are designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions. A common condition for accelerated testing is 40°C ± 2°C / 75% RH ± 5% RH. These studies are typically conducted for a period of 6 months and provide an early indication of the product's stability and potential degradation pathways.

The design of these studies involves a comprehensive analytical testing plan. A stability-indicating analytical method, usually HPLC, is validated to ensure it can accurately separate and quantify progesterone from its impurities, including Impurity K, without interference from excipients.

Below is an illustrative data table outlining a typical design for such a stability study:

| Study Type | Storage Condition | Testing Time Points (Months) | Parameters to be Tested |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, this compound level, Total Impurities |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 | Appearance, Assay, this compound level, Total Impurities |

Environmental Factors Influencing Impurity K Formation during Storage

Several environmental factors can influence the rate of degradation of progesterone and the subsequent formation of Impurity K during storage. The most significant of these are temperature and humidity.

Temperature: Elevated temperatures provide the necessary activation energy for chemical reactions to occur at a faster rate. The formation of Impurity K, likely through a dehydration mechanism, is expected to be accelerated at higher temperatures. Therefore, maintaining progesterone and its formulations within the recommended temperature range is critical to minimize the formation of this impurity.

Humidity: The presence of moisture can also play a crucial role in the degradation of pharmaceutical products. For progesterone, high humidity levels could potentially facilitate hydrolytic reactions or act as a plasticizer, increasing molecular mobility in solid dosage forms and thereby promoting degradation. While direct evidence linking humidity to the formation of Impurity K is scarce, it is a critical parameter that is controlled and monitored during stability testing.

The following table summarizes the potential impact of these environmental factors on the formation of this compound:

| Environmental Factor | Potential Impact on Impurity K Formation |

| High Temperature | Accelerates the rate of chemical reactions, potentially leading to increased formation of Impurity K through dehydration. |

| High Humidity | May facilitate hydrolytic degradation pathways or increase molecular mobility, indirectly promoting the formation of Impurity K. |

| Light | Photodegradation can be a significant pathway for steroid degradation. Exposure to light, particularly UV light, could potentially initiate or accelerate the formation of Impurity K. |

Advanced Analytical Methodologies for the Detection, Quantification, and Structural Elucidation of Progesterone Ep Impurity K

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The successful detection and quantification of Progesterone (B1679170) EP Impurity K, a critical process-related impurity, relies heavily on the development of a robust and selective High-Performance Liquid Chromatography (HPLC) method. Given the structural similarity between Progesterone and Impurity K (pregna-4,9(11)-diene-3,20-dione), achieving adequate resolution is a significant analytical challenge. researchgate.netnih.gov Method development, therefore, involves a systematic optimization of chromatographic parameters, primarily the stationary phase (column) and the mobile phase composition, to ensure accurate and reliable results. daicelpharmastandards.comresearchgate.net

Mobile Phase Composition Optimization for Selective Separation

Alongside the stationary phase, the mobile phase is a powerful tool for controlling retention and selectivity in HPLC. chromatographyonline.comphenomenex.com Fine-tuning the mobile phase composition is a critical step in resolving closely eluting peaks like progesterone and Impurity K.

The pH of the mobile phase is a critical parameter for ionizable compounds, as it controls their state of ionization and thus their retention on a reversed-phase column. Progesterone and Impurity K are considered neutral compounds, as they lack ionizable functional groups. nih.gov Therefore, drastic changes in retention with small changes in pH are not expected.

However, maintaining a consistent pH via a buffer system is still crucial for method robustness and reproducibility for several reasons:

Column Stability: Most silica-based HPLC columns are stable within a pH range of 2 to 8. Operating outside this range can cause irreversible damage to the stationary phase, either by cleaving the bonded phase at low pH or dissolving the silica (B1680970) backbone at high pH. scribd.com

Reproducibility: A buffer resists small changes in pH that might occur during mobile phase preparation, ensuring consistent retention times from run to run and between different laboratories. quora.com

Peak Shape: Although the analytes are neutral, the stationary phase itself has surface silanol (B1196071) groups (Si-OH) that can ionize. Controlling the mobile phase pH can suppress the ionization of these silanols, minimizing secondary interactions that can lead to poor peak shape (tailing). hplc.eu

A study developing an HPLC method for four female hormones, including progesterone, successfully used a phosphate (B84403) buffer with a pH of 6.4. longdom.org The buffer should be chosen based on the desired pH, ensuring it falls within its effective buffering range (typically pKa ± 1).

| Buffer System | Useful pH Range | UV Cutoff (nm) | Comments |

|---|---|---|---|

| Phosphate (e.g., KH₂PO₄/K₂HPO₄) | 2.1-3.1, 6.2-8.2 | ~200 | Widely used, excellent buffering capacity. Can precipitate with high concentrations of acetonitrile (B52724). hplc.eu |

| Acetate (e.g., Acetic Acid/Ammonium (B1175870) Acetate) | 3.8-5.8 | ~210 | Volatile, good for LC-MS applications. |

| Formate (e.g., Formic Acid/Ammonium Formate) | 2.8-4.8 | ~210 | Volatile, commonly used in LC-MS at low concentrations (e.g., 0.1%). chromatographyonline.com |

In reversed-phase HPLC, the organic solvent mixed with the aqueous buffer is known as the organic modifier. It is the "strong" solvent that elutes the analytes from the column. The type and concentration of the organic modifier are the primary factors used to control retention time and influence selectivity. wordpress.comchromatographytoday.com

Modifier Selection: The most common organic modifiers are acetonitrile (ACN), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF). phenomenex.com

Acetonitrile is often the preferred choice due to its low viscosity (which results in lower backpressure and higher efficiency), good UV transparency at low wavelengths, and unique selectivity. chromatographyonline.comwordpress.com

Methanol is another common choice and can offer different selectivity compared to acetonitrile. For some compounds, switching from ACN to MeOH can alter the elution order of closely related substances. researchgate.net

The choice of modifier can significantly alter the separation of steroids, as it affects the interactions between the analytes, the stationary phase, and the mobile phase. wordpress.comresearchgate.net

Concentration Gradients: For analyzing a primary compound and its impurities, a gradient elution program is typically employed. nih.gov In this mode, the concentration of the organic modifier is increased during the chromatographic run. This approach offers several advantages over an isocratic (constant composition) method:

It allows for the elution of both less retained (early eluting) and highly retained (late eluting) impurities in a single run.

It improves peak shape, especially for later eluting peaks, leading to better sensitivity.

The gradient profile (initial and final organic concentration, slope, and duration) is carefully optimized to maximize the resolution between progesterone and Impurity K, as well as any other potential impurities. longdom.org

| Organic Modifier | Relative Polarity | UV Cutoff (nm) | Key Properties & Considerations |

|---|---|---|---|

| Methanol (MeOH) | 5.1 | 205 | Protic solvent, can engage in hydrogen bonding. Offers different selectivity from ACN. wordpress.com |

| Acetonitrile (ACN) | 5.8 | 190 | Aprotic solvent, low viscosity, good UV transparency. Generally preferred for gradient elution. chromatographyonline.comwordpress.com |

| Tetrahydrofuran (THF) | 4.0 | 212 | Strong solvent, can provide unique selectivity but is prone to peroxide formation. wordpress.com |

Development of Stability-Indicating HPLC Methods for Impurity K

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for distinguishing the API from its impurities and degradation products, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its potential degradants.

Integration of Stress Study Data into Method Development

Forced degradation, or stress testing, is a cornerstone in the development of stability-indicating methods. synzeal.com By subjecting the API to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation pathways are elucidated. nih.gov Studies on progesterone and related steroids have shown significant degradation under hydrolytic (acidic and basic), oxidative, and thermal stress. mendeley.com

While specific studies detailing the formation of Progesterone EP Impurity K (Pregna-4,9(11)-diene-3,20-dione) from progesterone under forced degradation are not extensively available in public literature, the structure of the impurity suggests it may arise from dehydration reactions under acidic or thermal stress, leading to the formation of the double bond at the C9(11) position. The integration of such data is critical. If Impurity K is identified as a significant degradant under a specific stress condition, the analytical method must be optimized to ensure it is adequately separated from progesterone and any other resulting products. This information directly influences the selection of chromatographic conditions to achieve the necessary specificity.

Table 1: Illustrative Forced Degradation Study Results for Progesterone (Note: This table is illustrative as specific public data on the formation of Impurity K is limited. The percentages represent hypothetical degradation to demonstrate the principle.)

| Stress Condition | Progesterone Assay (%) | Impurity K Formation (%) | Total Degradation (%) |

|---|---|---|---|

| 0.1 M HCl, 80°C, 24h | 92.5 | 1.5 | 7.5 |

| 0.1 M NaOH, 80°C, 8h | 95.2 | Not Detected | 4.8 |

| 10% H₂O₂, RT, 24h | 91.8 | Not Detected | 8.2 |

| Thermal, 105°C, 48h | 96.1 | 0.8 | 3.9 |

| Photolytic, UV 254nm, 72h | 98.5 | Not Detected | 1.5 |

Resolution Requirements for Co-eluting Peaks

Achieving baseline separation between an API and its closely related impurities is a critical performance characteristic of a stability-indicating method. Progesterone and Impurity K are structurally very similar, differing only by an additional double bond in the C-ring of the steroid nucleus. This similarity can lead to close or co-eluting peaks in reversed-phase HPLC.

The goal of method development is to optimize parameters to achieve a resolution (Rs) of greater than 1.5 between the progesterone peak and the Impurity K peak, as this value generally signifies baseline separation. Key factors influencing resolution include the choice of stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol/water ratios, buffer type, and pH), column temperature, and flow rate. nih.govresearchgate.net Given the non-polar nature of both progesterone and the diene impurity K, a reversed-phase C18 column is a common choice. Fine-tuning the organic modifier percentage in the mobile phase is often the most effective tool for maximizing selectivity and achieving the required resolution.

Table 2: Typical HPLC Parameters for Progesterone Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at ~241 nm |

| Injection Volume | 10 - 20 µL |

| Target Resolution (Rs) | > 1.5 between Progesterone and Impurity K |

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and sensitive quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for impurity profiling due to its superior specificity and sensitivity compared to HPLC with UV detection. nih.govnih.gov This technique allows for the determination of an impurity's molecular weight and provides structural information through fragmentation analysis, even at trace levels. For quantification, LC-MS/MS can be operated in selected reaction monitoring (SRM) mode, where a specific precursor ion is selected and a characteristic product ion is monitored, providing exceptional selectivity and minimizing interference from the matrix or other components. researchgate.net

Selection of Ionization Techniques (e.g., ESI, APCI)

The choice of ionization source is critical for achieving optimal sensitivity in LC-MS. The two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly effective for polar and ionizable compounds. It generates ions directly from a liquid phase. While widely used, its efficiency for neutral, non-polar molecules like many steroids can be low. nih.govuab.edu For progesterone and its derivatives, ESI in positive ion mode typically generates protonated molecules [M+H]⁺ or adducts with components of the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and thermally stable compounds that are volatile enough to be vaporized. The sample is first vaporized in a heated nebulizer, and then ionized through gas-phase reactions with reagent ions. For neutral steroids like Progesterone Impurity K, APCI can offer more efficient ionization and potentially higher sensitivity than ESI. uab.edu It typically produces singly charged protonated molecules [M+H]⁺.

The selection between ESI and APCI for this compound would depend on empirical results from method development, aiming to achieve the most robust and sensitive response for the [M+H]⁺ ion (expected m/z 313.2 for C₂₁H₂₈O₂).

Table 3: Comparison of ESI and APCI for Progesterone Impurity K Analysis

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ionization in the liquid phase | Gas-phase chemical ionization |

| Analyte Suitability | Polar, ionizable compounds | Less polar, thermally stable compounds |

| Expected Ion for Impurity K | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ |

| Potential for Impurity K | May have lower sensitivity due to non-polar nature | Potentially higher sensitivity and less matrix suppression |

| Thermal Input | Low | High (requires vaporization) |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of Impurity K) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov

Table 4: List of Compounds

| Compound Name | Chemical Name |

|---|---|

| Progesterone | Pregn-4-ene-3,20-dione |

| This compound | Pregna-4,9(11)-diene-3,20-dione (B1250780) |

| Acetonitrile | Acetonitrile |

| Methanol | Methanol |

Quantitative Method Development using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is an indispensable tool for the quantification of trace-level impurities in pharmaceutical substances. A well-developed LC-MS/MS method offers the necessary precision, accuracy, and low detection limits required for regulatory compliance.

For the quantitative analysis of this compound, a reverse-phase HPLC method coupled with a triple quadrupole mass spectrometer is typically employed. The method development would involve the optimization of several key parameters to achieve the desired sensitivity and selectivity.

Chromatographic Conditions: The separation is generally achieved on a C18 column with a gradient elution profile. The mobile phase often consists of a mixture of an aqueous solvent (such as water with a small percentage of formic acid to enhance protonation) and an organic solvent (like acetonitrile or methanol). The gradient is optimized to ensure baseline separation of this compound from progesterone and other related impurities.

Mass Spectrometry Conditions: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For this compound, the instrument would be tuned to detect the transition of the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion upon collision-induced dissociation. While specific transition data for this compound is not publicly available, for a compound with a molecular weight of 312.45, the precursor ion would be m/z 313.2. A characteristic product ion would be selected for quantification.

A hypothetical set of optimized LC-MS/MS parameters for the quantification of this compound is presented in Table 1.

Table 1. Hypothetical LC-MS/MS Method Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Hypothetical) | 313.2 -> 109.1 |

| Collision Energy (Hypothetical) | 25 eV |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds. Steroids, including progesterone and its impurities, are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.

For this compound, derivatization would likely involve the reaction of the ketone functional groups with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the sample can be analyzed by GC-MS. The separation is typically performed on a low-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer is operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that can be used for identification and quantification. While GC-MS can be a powerful tool, for routine quality control of pharmaceutical products, LC-MS/MS is often preferred due to its simpler sample preparation (no derivatization required) and higher throughput.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are essential for the unambiguous structural elucidation of chemical compounds. For an impurity like this compound, a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. Through various one-dimensional and two-dimensional experiments, the connectivity of atoms and the stereochemistry of the molecule can be established.

¹H-NMR and ¹³C-NMR Spectral Analysis

The ¹H-NMR spectrum of this compound would provide information about the number of different types of protons and their chemical environments. Key signals would include those for the methyl groups, the olefinic protons, and the various methylene (B1212753) and methine protons of the steroid backbone.

The ¹³C-NMR spectrum would show signals for all 21 carbon atoms in the molecule. The chemical shifts of the carbonyl carbons, the olefinic carbons, and the methyl carbons are particularly diagnostic.

While the specific, experimentally determined NMR data for this compound is proprietary to the manufacturers of the reference standards, a table of expected chemical shifts based on the known structure and data from similar steroid compounds is provided below (Table 2).

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C-3 (C=O) | ~199 | - |

| C-4 (=CH) | ~124 | ~5.8 |

| C-5 (C=) | ~170 | - |

| C-9 (C=) | ~140 | - |

| C-11 (=CH) | ~118 | ~5.5 |

| C-18 (CH₃) | ~13 | ~0.7 |

| C-19 (CH₃) | ~19 | ~1.2 |

| C-20 (C=O) | ~209 | - |

| C-21 (CH₃) | ~31 | ~2.1 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms in this compound, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For example, the connectivity of the protons in the aliphatic rings of the steroid nucleus can be established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons at the ring junctions.

Through a combined analysis of these 2D NMR spectra, the complete and unambiguous structural assignment of this compound can be achieved.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by the presence of specific absorption bands corresponding to its key functional groups.

The most prominent features in the FT-IR spectrum would be the strong absorption bands due to the stretching vibrations of the two carbonyl (C=O) groups and the carbon-carbon double bonds (C=C). The exact positions of these bands can provide clues about the electronic environment of the functional groups. For instance, the α,β-unsaturated ketone in the A-ring would have a C=O stretching frequency that is lower than that of a saturated ketone.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in Table 3.

Table 3. Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2950-2850 | C-H stretch | Alkyl groups |

| ~1710 | C=O stretch | Saturated ketone (C-20) |

| ~1665 | C=O stretch | α,β-unsaturated ketone (C-3) |

| ~1615 | C=C stretch | Alkene |

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Assays

UV-Vis spectrophotometry is a valuable analytical technique for the quantitative analysis of compounds that possess chromophores, which are functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound contains a conjugated diene system, which acts as a chromophore, making this technique suitable for its quantification.

The determination of the molar absorptivity (ε) and the wavelength of maximum absorbance (λmax) are fundamental parameters for the quantitative analysis of a substance using UV-Vis spectrophotometry. The λmax is the wavelength at which a substance has its strongest photon absorption. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of the substance and is a constant for a given substance at a specific wavelength and in a particular solvent.

The λmax for this compound is determined by scanning a dilute solution of the compound over a range of wavelengths, typically from 200 to 400 nm, and identifying the wavelength at which the absorbance is highest. The value of λmax is influenced by the chemical structure of the molecule, particularly the nature of the chromophore. For this compound, the conjugated diene system is the primary chromophore.

Once the λmax is determined, the molar absorptivity can be calculated using the Beer-Lambert law:

A = εbc

where:

A is the absorbance (dimensionless)

ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (mol L⁻¹)

To determine the molar absorptivity, a series of standard solutions of this compound of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is then plotted with absorbance versus concentration. The slope of the resulting linear plot will be equal to the molar absorptivity (assuming a path length of 1 cm).

Hypothetical Data for Determination of λmax and Molar Absorptivity of this compound in Methanol

| Parameter | Value |

| Wavelength Maximum (λmax) | 238 nm |

| Molar Absorptivity (ε) at λmax | 15,000 L mol⁻¹ cm⁻¹ |

| Solvent | Methanol |

| Correlation Coefficient (R²) of Calibration Curve | 0.9995 |

In the context of pharmaceutical analysis, UV-Vis spectrophotometry is often coupled with a separation technique like high-performance liquid chromatography (HPLC) for purity assessment. In an HPLC-UV system, the eluent from the HPLC column passes through a UV-Vis detector. The detector measures the absorbance of the eluent at a pre-selected wavelength, which is typically the λmax of the analyte of interest.

For the purity assessment of progesterone, a chromatographic method would be developed to separate progesterone from its impurities, including Impurity K. The quantification of Impurity K would be achieved by monitoring the column eluate at its λmax (e.g., 238 nm). The area of the chromatographic peak corresponding to Impurity K is proportional to its concentration. By comparing the peak area of Impurity K in a sample to the peak area of a known concentration of a this compound reference standard, the amount of the impurity in the sample can be accurately determined.

Method Validation Studies for this compound Analysis

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For the analysis of this compound, method validation would be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The key validation parameters include specificity, selectivity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. researchgate.net

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. researchgate.net Selectivity refers to the ability of the method to differentiate and quantify the analyte in a complex mixture. researchgate.net

For an HPLC-UV method for this compound, specificity and selectivity are typically evaluated by:

Forced Degradation Studies: The bulk drug substance (progesterone) is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The stressed samples are then analyzed to ensure that the peak for Impurity K is well-resolved from any degradation products and the parent drug peak.

Analysis of Spiked Samples: A sample of progesterone is spiked with known amounts of this compound and other potential impurities. The chromatograms are then examined to confirm that all compounds are well-separated.

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of Impurity K. The UV spectrum of the peak is compared at different time points across the peak. A high degree of spectral similarity indicates that the peak is pure and not co-eluting with other substances.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). Typically, a signal-to-noise ratio of 3:1 is acceptable for estimating the LOD, and a ratio of 10:1 is used for estimating the LOQ.

Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

where:

σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines)

S is the slope of the calibration curve

Illustrative LOD and LOQ for this compound by HPLC-UV

| Parameter | Value | Method |

| Limit of Detection (LOD) | 0.01 µg/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantitation (LOQ) | 0.03 µg/mL | Signal-to-Noise Ratio (10:1) |

This table presents illustrative data. Actual values would be determined experimentally.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies. A known amount of this compound is added to (spiked into) a sample matrix, and the sample is then analyzed. The percentage of the added impurity that is recovered by the analytical method is calculated. Accuracy studies are usually performed at a minimum of three concentration levels covering the specified range.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.

Illustrative Accuracy and Precision Data for this compound Analysis

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |

| 0.1 | 99.5 | 90.0 - 110.0 |

| 0.5 | 101.2 | 90.0 - 110.0 |

| 1.0 | 98.9 | 90.0 - 110.0 |

Precision (Repeatability)

| Concentration (µg/mL) | RSD (%) (n=6) | Acceptance Criteria (%) |

| 0.5 | 1.2 | ≤ 5.0 |

Precision (Intermediate Precision)

| Parameter | RSD (%) (n=6) | Acceptance Criteria (%) |

| Analyst 1 vs. Analyst 2 | 1.5 | ≤ 5.0 |

| Day 1 vs. Day 2 | 1.3 | ≤ 5.0 |

These tables contain representative data to illustrate the expected outcomes of a method validation study.

Isolation, Characterization, and Control Strategies for Progesterone Ep Impurity K

Preparative-Scale Isolation Techniques for Impurity K

The isolation of Progesterone (B1679170) EP Impurity K, chemically identified as pregna-4,9(11)-diene-3,20-dione (B1250780), in sufficient quantities and high purity is a prerequisite for its use as a reference standard in analytical methods. This is typically achieved through a combination of chromatographic and physical separation techniques.

Chromatographic Purification Methodologies (e.g., Preparative HPLC, Flash Chromatography)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation of steroid impurities due to its high resolution and efficiency. For Progesterone EP Impurity K, a reversed-phase preparative HPLC method is generally employed. This involves using a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the progesterone and its impurities between the stationary and mobile phases.

Flash chromatography is another common technique used for the initial purification or enrichment of Impurity K from a crude mixture. It is a rapid form of column chromatography that uses a positive pressure to force the solvent through the column, leading to faster separations than traditional column chromatography. While it may not provide the high resolution of preparative HPLC, it is an effective method for processing larger quantities of material to obtain a fraction enriched with the target impurity.

| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |

| Preparative HPLC | C18, C8 | Acetonitrile (B52724)/Water, Methanol (B129727)/Water | High resolution, high purity | Lower capacity, more expensive |

| Flash Chromatography | Silica (B1680970) gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | High capacity, faster, less expensive | Lower resolution |

Crystallization and Other Physical Separation Approaches for Enriched Fractions

Once a fraction enriched in this compound is obtained through chromatography, crystallization can be employed as a final purification step. The choice of solvent is critical and is determined through solubility studies. A suitable solvent system is one in which the impurity has high solubility at an elevated temperature and low solubility at a lower temperature, while other impurities remain in the solution. Anti-solvent crystallization is another approach where a solvent in which the impurity is insoluble (the anti-solvent) is added to a solution of the impurity, causing it to precipitate.

Synthesis of this compound as a Reference Standard

When isolation from the bulk API is not feasible or does not yield sufficient quantities, the targeted synthesis of this compound is necessary to obtain a reference standard.

Design and Execution of Targeted Synthetic Routes for Impurity K

The synthesis of pregna-4,9(11)-diene-3,20-dione can be approached through several routes, often starting from readily available steroid precursors. A common strategy involves the introduction of a double bond at the C9-C11 position. This can be achieved through a dehydration reaction of a 9-hydroxy or 11-hydroxy progesterone intermediate. For instance, the treatment of a 9α-hydroxyprogesterone derivative with an acid catalyst can lead to the elimination of water and the formation of the desired double bond.

Physicochemical Characterization of Synthesized Reference Material using Advanced Analytical Techniques (e.g., elemental analysis, HRMS, advanced NMR)

The confirmation of the structure and purity of the synthesized this compound is critical. A suite of advanced analytical techniques is employed for this purpose.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and oxygen in the molecule, which is then compared with the theoretical values for the molecular formula C21H28O2.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to confirm the connectivity of atoms within the molecule.

| Technique | Information Obtained | Example Data for C21H28O2 |

| Elemental Analysis | %C, %H, %O | Theoretical: C 80.73%, H 9.03%, O 10.24% |

| HRMS | Exact mass | Calculated m/z: 312.2089 (for [M]+) |

| 1H NMR | Proton environment and connectivity | Characteristic signals for olefinic and methyl protons |

| 13C NMR | Carbon skeleton | Signals for carbonyl, olefinic, and aliphatic carbons |

Process Analytical Technology (PAT) Applications for Impurity K Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. For this compound, PAT can be implemented to monitor its formation in real-time during the synthesis of progesterone.

Spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy can be integrated into the reaction vessel. By developing a chemometric model that correlates the spectral data with the concentration of Impurity K (as determined by a primary method like HPLC), it is possible to monitor the level of this impurity throughout the reaction. This allows for better process understanding and control, enabling adjustments to be made in real-time to minimize the formation of the impurity.

| PAT Tool | Application | Benefits |

| In-line NIR Spectroscopy | Real-time monitoring of Impurity K formation | Improved process control, reduced batch failures |

| In-line Raman Spectroscopy | Real-time monitoring of Impurity K formation | High specificity, suitable for aqueous and solid samples |

| Real-time HPLC | At-line monitoring of impurity levels | Direct quantification, high accuracy |

Real-Time Monitoring of Impurity K During Synthesis

The proactive control of this compound necessitates its monitoring in real-time during the synthetic process. Traditional methods involving the collection of samples for offline analysis by High-Performance Liquid Chromatography (HPLC) can lead to significant delays, allowing for the potential escalation of impurity levels. uhplcs.com Modern approaches, guided by the principles of Process Analytical Technology (PAT), advocate for the implementation of analytical techniques that provide continuous insight into the reaction progress and impurity formation. globalresearchonline.net

For a complex steroidal synthesis, the formation of the conjugated diene system in Impurity K is often a result of specific reaction conditions, such as dehydration or elimination reactions, which may be sensitive to temperature, catalyst concentration, or reaction time. Real-time monitoring allows for immediate corrective actions if the concentration of Impurity K begins to deviate from the established control limits. Spectroscopic methods are particularly well-suited for this purpose as they can often be implemented non-invasively through probe-based systems.

Implementation of In-Line and On-Line Analytical Tools

The integration of in-line and on-line analytical tools is a cornerstone of modern pharmaceutical manufacturing, enabling a dynamic and responsive approach to process control. lcms.cz These tools provide a continuous data stream on critical quality attributes (CQAs) and critical process parameters (CPPs), which is essential for maintaining the process within its design space. mt.comnih.gov

In-line tools , such as Raman and Near-Infrared (NIR) spectroscopy probes, can be directly inserted into the reaction vessel. unibe.ch These techniques offer non-destructive, real-time analysis of the reaction mixture. For instance, Raman spectroscopy can be highly specific to the vibrational modes of the chemical bonds within the progesterone and Impurity K molecules, allowing for their simultaneous quantification. nih.gov The unique spectral signatures of the conjugated diene system in Impurity K can be leveraged for its specific detection. unibe.ch

On-line analytical tools , most notably on-line HPLC and Ultra-Performance Liquid Chromatography (UPLC), provide a higher degree of separation and sensitivity compared to in-line spectroscopic methods. lcms.czchromatographyonline.com These systems can be configured to automatically draw a sample from the reactor, perform a rapid chromatographic separation, and provide detailed quantitative data on the concentration of progesterone, starting materials, intermediates, and impurities, including Impurity K. researchgate.net While providing near real-time data, the cycle time for on-line HPLC is a crucial consideration to ensure timely process control. lcms.cz

The selection and implementation of these tools are dependent on a thorough understanding of the reaction chemistry and the specific analytical challenges posed by the process matrix. A comparative overview of potentially applicable PAT tools is presented in the table below.

| Analytical Tool | Implementation | Advantages | Disadvantages |

| Raman Spectroscopy | In-line Probe | Real-time, non-destructive, provides structural information. unibe.ch | Can be affected by fluorescence, may require complex chemometric models. |

| Near-Infrared (NIR) Spectroscopy | In-line Probe | Real-time, non-destructive, sensitive to changes in organic functional groups. | Less specific than Raman, sensitive to physical properties of the sample. |

| On-line HPLC/UPLC | At-line/On-line | High selectivity and sensitivity, can quantify multiple components. uhplcs.com | Not truly real-time (has a measurement cycle), requires sample extraction and conditioning. lcms.cz |

Mitigation and Control Strategies during Progesterone Manufacturing

A comprehensive control strategy for this compound involves a multi-faceted approach, encompassing the optimization of the synthetic process, the development of effective purification methods, and the implementation of robust controls for the finished product.

Optimization of Reaction Parameters to Minimize Impurity K Formation

The formation of this compound is intrinsically linked to the reaction conditions employed during the synthesis of progesterone. A systematic approach, such as Design of Experiments (DoE), can be utilized to identify the critical process parameters that influence the formation of this impurity and to establish optimal operating ranges. pharmatimesofficial.comcontractpharma.com

Key reaction parameters that may be investigated include:

Temperature: Higher temperatures can sometimes favor elimination reactions that lead to the formation of diene impurities. grace.com

Reaction Time: Prolonged reaction times may increase the likelihood of side reactions and the formation of degradation products.

Catalyst/Reagent Concentration: The concentration of acids, bases, or other reagents can significantly impact the reaction pathway and the selectivity towards the desired product versus Impurity K.

Solvent System: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the impurity profile.

A hypothetical DoE study could yield the following insights into controlling the formation of Impurity K:

| Parameter | Investigated Range | Effect on Impurity K Formation | Optimal Condition |

| Temperature | 50-80°C | Increased formation at higher temperatures. | 55-60°C |

| Reaction Time | 2-8 hours | Gradual increase in formation over time. | 3-4 hours |

| Catalyst Conc. | 0.1-0.5 M | Higher concentration leads to a sharp increase in impurity. | 0.15 M |

By carefully controlling these parameters, the formation of Impurity K can be minimized at its source, reducing the burden on downstream purification processes.

Development of Purification Steps for Impurity K Removal

Even with an optimized synthetic process, the presence of some level of Impurity K is often unavoidable. Therefore, robust purification steps are essential for its effective removal. The structural similarity between progesterone and Impurity K, with the key difference being the additional double bond in the C-ring, presents a purification challenge.

Crystallization is a primary method for the purification of progesterone. mdpi.comresearchgate.net The efficiency of impurity rejection during crystallization is dependent on the solubility profiles of progesterone and Impurity K in the chosen solvent system, as well as the crystallization conditions (e.g., cooling rate, agitation). nih.gov The development of a crystallization process would involve screening various solvents and solvent mixtures to maximize the differential solubility between the API and the impurity.

Chromatography offers a high-resolution separation technique for impurities that are difficult to remove by crystallization. sielc.com Reverse-phase HPLC is a common analytical technique for separating progesterone from its impurities and can be scaled up to preparative chromatography for purification purposes. su.ac.thnih.gov The selection of the stationary phase, mobile phase composition, and operating conditions are critical for achieving the desired separation.

The following table illustrates a hypothetical comparison of purification strategies:

| Purification Method | Key Parameters | Expected Efficiency for Impurity K Removal |

| Recrystallization | Solvent system, cooling profile, seeding strategy. | Moderate to high, dependent on phase behavior. |

| Preparative HPLC | Stationary phase, mobile phase gradient, column loading. | High, capable of resolving structurally similar compounds. |

| Slurry Wash | Solvent, temperature, contact time. | Moderate, effective for removing surface impurities. |

Strategies for Managing Impurity K Levels in Finished Products

The management of this compound extends beyond the synthesis and purification of the API to include the final drug product. A comprehensive control strategy for the finished product involves setting appropriate specifications, conducting stability studies, and understanding potential degradation pathways. grace.comgrace.com

Specifications: A critical aspect of managing Impurity K is the establishment of a scientifically justified acceptance criterion in the final API and drug product specifications. This limit is based on regulatory guidelines (such as those from the ICH), the toxicological profile of the impurity, and the process capability. oceanicpharmachem.com

Stability Studies: Stability-indicating analytical methods are crucial for monitoring the levels of Impurity K over the shelf-life of the drug product. su.ac.thlongdom.orgnih.gov These studies assess the potential for progesterone to degrade into Impurity K under various environmental conditions, such as temperature, humidity, and light.